molecular formula C6HF12I B14186379 1,1,1,2,3,3,5,5,5-Nonafluoro-4-iodo-2-(trifluoromethyl)pentane CAS No. 922524-00-3

1,1,1,2,3,3,5,5,5-Nonafluoro-4-iodo-2-(trifluoromethyl)pentane

Cat. No.: B14186379
CAS No.: 922524-00-3
M. Wt: 427.96 g/mol
InChI Key: XNCBATRFONZBGA-UHFFFAOYSA-N
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Description

1,1,1,2,3,3,5,5,5-Nonafluoro-4-iodo-2-(trifluoromethyl)pentane is a highly fluorinated organic compound. It is characterized by the presence of multiple fluorine atoms and an iodine atom, which contribute to its unique chemical properties. This compound is of interest in various fields of scientific research due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,2,3,3,5,5,5-Nonafluoro-4-iodo-2-(trifluoromethyl)pentane typically involves the fluorination of appropriate precursors One common method includes the reaction of a suitable hydrocarbon with elemental fluorine under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,1,1,2,3,3,5,5,5-Nonafluoro-4-iodo-2-(trifluoromethyl)pentane undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide or amine groups.

    Reduction Reactions: The compound can be reduced to form different fluorinated hydrocarbons.

    Oxidation Reactions: Oxidative conditions can lead to the formation of perfluorinated carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products

    Substitution: Fluorinated alcohols or amines.

    Reduction: Lower fluorinated hydrocarbons.

    Oxidation: Perfluorinated carboxylic acids.

Scientific Research Applications

1,1,1,2,3,3,5,5,5-Nonafluoro-4-iodo-2-(trifluoromethyl)pentane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other fluorinated compounds.

    Biology: Investigated for its potential use in imaging and diagnostic applications due to its unique fluorine content.

    Medicine: Explored for its potential in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty materials, such as fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of 1,1,1,2,3,3,5,5,5-Nonafluoro-4-iodo-2-(trifluoromethyl)pentane involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,1,2,2,3,3,4,5,5,5-Undecafluoro-4-(trifluoromethyl)pentane
  • 1,1,1,2,2,4,5,5,5-Nonafluoro-4-(trifluoromethyl)-3-pentanone
  • 1,1,1,2,4,4,5,5,5-Nonafluoro-2-pentene

Uniqueness

1,1,1,2,3,3,5,5,5-Nonafluoro-4-iodo-2-(trifluoromethyl)pentane is unique due to the presence of both fluorine and iodine atoms. This combination imparts distinct chemical properties, such as high reactivity and stability, making it valuable for specific applications in research and industry.

Properties

CAS No.

922524-00-3

Molecular Formula

C6HF12I

Molecular Weight

427.96 g/mol

IUPAC Name

1,1,1,2,3,3,5,5,5-nonafluoro-4-iodo-2-(trifluoromethyl)pentane

InChI

InChI=1S/C6HF12I/c7-2(8,1(19)3(9,10)11)4(12,5(13,14)15)6(16,17)18/h1H

InChI Key

XNCBATRFONZBGA-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(C(F)(F)F)I

Origin of Product

United States

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